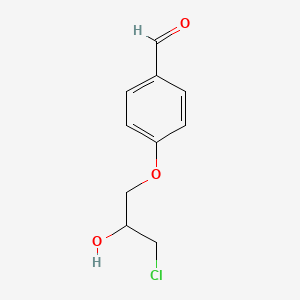

4-(3-chloro-2-hydroxypropoxy)Benzaldehyde

Description

4-(3-Chloro-2-hydroxypropoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a benzaldehyde core modified with a 3-chloro-2-hydroxypropoxy group at the para position. The chloro and hydroxy groups on the propoxy chain introduce steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

4-(3-chloro-2-hydroxypropoxy)benzaldehyde |

InChI |

InChI=1S/C10H11ClO3/c11-5-9(13)7-14-10-3-1-8(6-12)2-4-10/h1-4,6,9,13H,5,7H2 |

InChI Key |

SJWBNGKYOOTUIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(CCl)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the hydroxyl group of the benzaldehyde to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

4-(3-chloro-2-hydroxypropoxy)Benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-chloro-2-hydroxypropoxy)Benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity . The chloro-2-hydroxypropoxy group may enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8)

- Structure : Chloro and hydroxy groups are directly attached to the benzene ring (positions 3 and 4) .

- This reduces steric hindrance but increases electron-withdrawing effects on the aromatic ring.

- Physicochemical Properties : Molecular weight 156.566 g/mol; higher polarity due to free hydroxy group .

4-Methoxy-3-(prop-2-en-1-yloxy)benzaldehyde

- Structure : Methoxy and allyloxy groups at positions 4 and 3 .

- Methoxy is less polar than the target’s hydroxypropoxy group, affecting solubility in polar solvents.

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9)

Biological Activity

4-(3-Chloro-2-hydroxypropoxy)benzaldehyde is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12ClO3

- Molecular Weight : 216.65 g/mol

- IUPAC Name : 4-(3-chloro-2-hydroxypropoxy)benzaldehyde

- Canonical SMILES : COC(CCl)C1=CC=C(C=C1)C=O

The biological activity of 4-(3-chloro-2-hydroxypropoxy)benzaldehyde is primarily attributed to its interaction with various cellular targets. It is believed to modulate enzyme activities, influence cell signaling pathways, and exhibit antimicrobial properties. The presence of the chloro and hydroxy groups enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Research indicates that 4-(3-chloro-2-hydroxypropoxy)benzaldehyde exhibits significant antimicrobial properties. A study showed that derivatives of benzaldehyde compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays demonstrated that it scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

Anticancer Potential

Preliminary studies suggest that 4-(3-chloro-2-hydroxypropoxy)benzaldehyde may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect is linked to the compound's ability to generate reactive oxygen species (ROS), which can trigger cell death in malignant cells.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antibiotics reported that a series of benzaldehyde derivatives, including 4-(3-chloro-2-hydroxypropoxy)benzaldehyde, exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong antimicrobial potential .

- Antioxidant Activity : In a comparative study on phenolic compounds, 4-(3-chloro-2-hydroxypropoxy)benzaldehyde was found to have a higher antioxidant capacity than standard antioxidants like ascorbic acid, with IC50 values demonstrating effective radical scavenging abilities .

- Anticancer Effects : An investigation into the cytotoxic effects of this compound on human colorectal cancer cells revealed an IC50 value of approximately 15 µM, suggesting significant potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| 4-(3-Chloro-2-hydroxypropoxy)Benzaldehyde | 5-20 | <10 | 15 |

| Benzaldehyde | 20-50 | >20 | >50 |

| Salicylaldehyde | 10-30 | <15 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.